molecular formula C7H6F2N2O2 B1413069 3,5-Difluoro-4-nitrobenzylamine CAS No. 1806336-26-4

3,5-Difluoro-4-nitrobenzylamine

Cat. No.: B1413069
CAS No.: 1806336-26-4
M. Wt: 188.13 g/mol
InChI Key: AEBSYIVGLQFTHN-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitrobenzylamine is a chemical compound belonging to the class of aromatic amines. It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, along with an amine group. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

3,5-Difluoro-4-nitrobenzylamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-nitrobenzylamine typically involves the nitration of 3,5-difluorobenzylamine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes nitration, reduction, and amination steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-nitrobenzylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Reduction: The major product is 3,5-difluoro-4-aminobenzylamine.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-nitrobenzylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and influence its reactivity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: Contains a single fluorine atom and an amine group attached to a benzene ring.

    3,4-Difluorobenzylamine: Contains two fluorine atoms attached to the benzene ring.

    2,6-Difluorobenzylamine: Contains two fluorine atoms at different positions on the benzene ring.

Uniqueness

3,5-Difluoro-4-nitrobenzylamine is unique due to the presence of both fluorine atoms and a nitro group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,5-difluoro-4-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBSYIVGLQFTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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